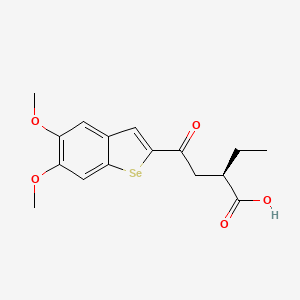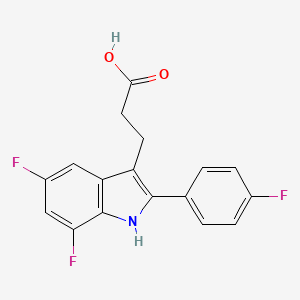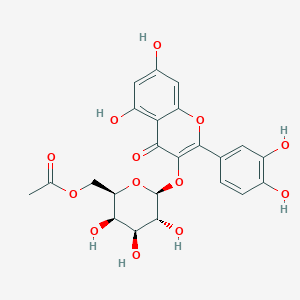
Avicularin (guajavarin)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Avicularin, also known as guajavarin, is a bioactive flavonol glycoside found in various plants, including guava (Psidium guajava). It is a derivative of quercetin, specifically quercetin-3-O-α-L-arabinofuranoside. Avicularin is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hypoglycemic properties .
準備方法
Synthetic Routes and Reaction Conditions
Avicularin can be synthesized through the glycosylation of quercetin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinofuranosyl bromide, and a catalyst like silver carbonate or silver oxide. The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
Industrial production of avicularin often involves extraction from natural sources, such as guava leaves. The process includes crushing the leaves, followed by extraction using a lower alcohol (e.g., ethanol) at varying concentrations. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate avicularin .
化学反応の分析
Types of Reactions
Avicularin undergoes various chemical reactions, including:
Oxidation: Avicularin can be oxidized to form quercetin and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis of avicularin results in the release of quercetin and arabinose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Hydrochloric acid or specific glycosidase enzymes are used for hydrolysis reactions.
Major Products
Oxidation: Quercetin and its oxidized derivatives.
Hydrolysis: Quercetin and arabinose.
科学的研究の応用
Chemistry: Used as a standard compound in analytical chemistry for the quantification of flavonoids.
Biology: Investigated for its role in modulating cellular processes, such as apoptosis and cell proliferation.
Medicine: Explored for its therapeutic potential in treating conditions like diabetes, inflammation, and neurodegenerative diseases
作用機序
Avicularin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes like glutathione peroxidase.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Hypoglycemic Activity: Enhances glucose uptake by promoting the expression of glucose transporter 4 (GLUT4) on cell membranes.
類似化合物との比較
Similar Compounds
Quercetin: The aglycone form of avicularin, known for its strong antioxidant and anti-inflammatory properties.
Myricitrin: A flavonol glycoside similar to avicularin, with myricetin as the aglycone.
Kaempferol: Another flavonol glycoside with similar biological activities.
Uniqueness
Avicularin is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to its aglycone quercetin, avicularin has enhanced water solubility, making it more suitable for certain applications .
特性
分子式 |
C20H18O11 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20?/m0/s1 |
InChIキー |
PZZRDJXEMZMZFD-BSXBAJJASA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)

![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)


![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)

